Aflatoxin G1-13C17

Description

Contextualizing Aflatoxin G1 in Global Food Safety and Health Research

Aflatoxins are a group of toxic secondary metabolites produced by certain species of Aspergillus fungi, which can contaminate a wide range of agricultural commodities, including cereals, nuts, spices, and dried fruits. sigmaaldrich.comfrontiersin.orgmdpi.com These mycotoxins are a significant global concern for food safety and public health due to their potent carcinogenic, teratogenic, and immunotoxic effects. frontiersin.orgmdpi.comnih.gov The major aflatoxins of concern are B1, B2, G1, and G2. frontiersin.orgnih.gov

Aflatoxin G1 (AFG1) is of particular concern due to its prevalence and high toxicity, second only to Aflatoxin B1. frontiersin.orgnih.gov The International Agency for Research on Cancer (IARC) has classified Aflatoxin G1 as a Group 1 carcinogen, indicating it is carcinogenic to humans. mdpi.comrupahealth.commdpi.com Chronic exposure to AFG1 has been linked to an increased risk of liver cancer. rupahealth.com Given the serious health risks and the widespread potential for contamination of the food supply chain, accurate and reliable detection of Aflatoxin G1 is paramount for protecting consumers and for regulatory compliance in over 100 countries that have established maximum permissible limits for mycotoxins. sigmaaldrich.commdpi.comfrontiersin.org

The Indispensable Role of Stable Isotope Labeled Standards in Modern Analytical Chemistry

Modern analytical chemistry, particularly in the field of food safety, relies heavily on advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise detection and quantification of contaminants. libios.frlibios.fr However, the accuracy of these methods can be compromised by several factors, including sample loss during preparation and "matrix effects," where other components in a complex sample interfere with the analyte's signal. musechem.comamerigoscientific.comscioninstruments.com

To overcome these challenges, analytical scientists employ internal standards. Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative analysis using mass spectrometry. scioninstruments.comacanthusresearch.com These are compounds where one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as Carbon-13 (¹³C). acanthusresearch.com Because SIL standards have nearly identical chemical and physical properties to their non-labeled counterparts (the analyte), they behave similarly during sample extraction, cleanup, and analysis. libios.frlibios.fracanthusresearch.com However, their difference in mass allows them to be distinguished by the mass spectrometer. acanthusresearch.com By adding a known amount of the SIL standard to a sample at the beginning of the analytical process, any variations or losses of the target analyte can be accurately corrected for, leading to highly reliable and reproducible results. musechem.comamerigoscientific.coma-2-s.com

Evolution of Aflatoxin G1-13C17 as a Definitive Analytical Reference Material

The need for highly accurate quantification of Aflatoxin G1 led to the development of this compound. This compound is the fully carbon-13 labeled analog of Aflatoxin G1, meaning all 17 carbon atoms in its molecular structure have been replaced with the ¹³C isotope. sigmaaldrich.comsigmaaldrich.com This uniform labeling ensures that its chemical behavior is an almost perfect match for the natural Aflatoxin G1. libios.frlibios.fr

This compound serves as an ideal internal standard in isotope dilution assays coupled with LC-MS/MS. sigmaaldrich.comcaymanchem.com Its use allows analytical laboratories to:

Correct for Matrix Effects: By co-eluting with the native Aflatoxin G1, it experiences the same signal suppression or enhancement, enabling accurate quantification. musechem.coma-2-s.comromerlabs.com

Account for Recovery Losses: Any loss of analyte during the extensive sample preparation and cleanup steps is mirrored by the internal standard. amerigoscientific.comromerlabs.com

Improve Method Accuracy and Precision: This leads to more reliable and consistent measurements, which are crucial for enforcing regulatory limits and conducting risk assessments. libios.fra-2-s.com

The development and availability of this compound as a certified reference material have significantly enhanced the capabilities of food safety laboratories worldwide. sigmaaldrich.comlibios.fr It provides the high level of analytical certainty required to detect even trace amounts of Aflatoxin G1 contamination in complex food and feed matrices. a-2-s.comsigmaaldrich.com

Detailed Research Findings

Recent studies underscore the critical role of ¹³C-labeled aflatoxin standards in food and feed analysis. For instance, a 2021 study on mycotoxin residues in feed ingredients utilized ¹³C-labeled compounds as internal standards to mitigate matrix effects in their LC-MS/MS method. nih.gov Another longitudinal study in Ethiopia investigating the link between aflatoxin exposure and child growth also employed isotope-labeled ¹³C₁₇ aflatoxin as an internal standard for the accurate analysis of aflatoxins in serum samples. nih.gov These applications demonstrate the integral function of compounds like this compound in generating high-quality data for both regulatory monitoring and public health research.

Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | ¹³C₁₇H₁₂O₇ sigmaaldrich.comcaymanchem.com |

| Molecular Weight | 345.15 g/mol sigmaaldrich.com |

| CAS Number | 1217444-07-9 sigmaaldrich.comcaymanchem.comchemie-brunschwig.ch |

| Appearance | Typically supplied as a solution in acetonitrile (B52724) sigmaaldrich.comcaymanchem.comchemie-brunschwig.ch |

| Purity | ≥97.0% sigmaaldrich.com |

| Isotopic Purity | Typically ≥98% for ¹³C libios.fr |

| Storage Temperature | -20°C sigmaaldrich.com |

Commonly Analyzed Aflatoxins and their Labeled Standards

| Native Mycotoxin | Corresponding ¹³C Labeled Standard |

|---|---|

| Aflatoxin B1 | Aflatoxin B1-¹³C₁₇ sigmaaldrich.comchemie-brunschwig.ch |

| Aflatoxin B2 | Aflatoxin B2-¹³C₁₇ sigmaaldrich.comchemie-brunschwig.ch |

| Aflatoxin G1 | Aflatoxin G1-¹³C₁₇ sigmaaldrich.comchemie-brunschwig.ch |

| Aflatoxin G2 | Aflatoxin G2-¹³C₁₇ sigmaaldrich.comchemie-brunschwig.ch |

| Aflatoxin M1 | Aflatoxin M1-¹³C₁₇ libios.frromerlabs.com |

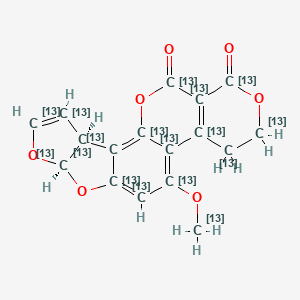

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,7R)-11-(113C)methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h3,5-6,8,17H,2,4H2,1H3/t8-,17+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIYFDMXXLINPU-DENWKYDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C=COC5OC4=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]O[13C]1=[13C]2[13C]3=[13C]([13C](=O)O[13CH2][13CH2]3)[13C](=O)O[13C]2=[13C]4[13C@@H]5[13CH]=[13CH]O[13C@@H]5O[13C]4=[13CH]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746849 | |

| Record name | (7aR,10aS)-5-[(~13~C)Methyloxy](~13~C_16_)-3,4,7a,10a-tetrahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217444-07-9 | |

| Record name | (7aR,10aS)-5-[(~13~C)Methyloxy](~13~C_16_)-3,4,7a,10a-tetrahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,7R)-11-(113C)methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Production and Quality Control of Aflatoxin G1 13c17 Reference Materials

Methodologies for Isotopic Labeling of Aflatoxin G1 to Yield Aflatoxin G1-13C17

The synthesis of this compound involves the introduction of carbon-13 (¹³C) isotopes into the Aflatoxin G1 molecule. This labeling renders the molecule distinguishable from its naturally occurring counterpart by mass spectrometry without altering its chemical properties. inikem.com

Uniform ¹³C-Enrichment Strategies for this compound

Uniform ¹³C-enrichment is a sophisticated strategy where all seventeen carbon atoms in the Aflatoxin G1 molecule are replaced with ¹³C isotopes. inikem.com This is typically achieved through biosynthetic processes. Fungi capable of producing aflatoxins, such as specific strains of Aspergillus parasiticus, are cultivated on a medium where the sole carbon source is uniformly labeled with ¹³C. researchgate.net The fungus then incorporates these labeled carbon atoms into the aflatoxin molecules it produces. This results in a fully uniformly ¹³C stable isotope-labeled Aflatoxin G1 (U-[¹³C₁₇]-Aflatoxin G1). inikem.comresearchgate.net This method ensures a high level of isotopic enrichment, often reaching or exceeding 98-99%. libios.frlgcstandards.com

Advanced Purification Techniques for this compound

Following biosynthesis, the labeled aflatoxin must be meticulously purified to remove any unreacted starting materials, byproducts, and other contaminants. Advanced purification techniques are crucial to achieving the high purity required for a reference material. These methods often involve a multi-step approach:

Solvent Extraction: The first step typically involves extracting the aflatoxins from the fungal culture using organic solvents like acetonitrile (B52724) or methanol (B129727). wur.nlresearchgate.net

Chromatography: Various chromatographic techniques are then employed for further purification. High-performance liquid chromatography (HPLC) is a powerful tool for separating this compound from other aflatoxins and impurities. lgcstandards.com Immunoaffinity columns (IAC), which use antibodies specific to aflatoxins, can also be used for highly selective purification. wur.nlresearchgate.net Some methods may utilize a combination of techniques, such as multifunctional purification columns followed by IAC, to effectively reduce matrix interference. researchgate.net

Characterization of Isotopic Purity and Chemical Homogeneity of this compound

The quality of the this compound reference material is defined by its isotopic purity and chemical homogeneity.

Isotopic Purity refers to the percentage of the labeled compound that contains the desired number of ¹³C atoms. This is a critical parameter as it directly impacts the accuracy of quantification. Isotopic purity is typically determined using mass spectrometry, which can distinguish between the labeled and unlabeled molecules based on their mass-to-charge ratio. lgcstandards.com Commercial standards for this compound often report isotopic purities of 98% or higher. libios.fr

Chemical Homogeneity ensures that the concentration of the analyte is uniform throughout the entire batch of the reference material. bipm.org To assess homogeneity, multiple samples are randomly selected from a batch and analyzed. wur.nlbipm.org Statistical methods, such as analysis of variance (ANOVA), are used to evaluate the between-sample and within-sample variation. wur.nlbipm.org The material is considered adequately homogeneous if the variation between samples is statistically insignificant. wur.nl

Table 1: Example Purity and Isotopic Enrichment Data for this compound

| Parameter | Specification | Source |

|---|---|---|

| Chemical Purity (HPLC) | ≥97.0% | |

| Isotopic Purity (atom % ¹³C) | 99.3% | lgcstandards.com |

| Isotopic Purity (atom % ¹³C) | 98% | libios.fr |

Metrological Traceability and Certification of this compound Standards

For a reference material to be truly reliable, its certified value must be metrologically traceable. trilogylab.com This means that the assigned value is linked to a national or international standard through an unbroken chain of comparisons, all having stated uncertainties.

The certification process for this compound standards is rigorous and often follows international guidelines such as ISO 17034. sigmaaldrich.cn This involves:

Gravimetric Preparation: The concentration of the standard solution is often determined by gravimetric preparation, where a precisely weighed amount of the high-purity solid material is dissolved in a known volume of solvent. lgcstandards.comsigmaaldrich.cn

Confirmation of Certified Value: The gravimetrically determined concentration is then confirmed using independent analytical techniques, such as HPLC with UV detection, against an independently prepared reference batch. lgcstandards.comsigmaaldrich.cn

Certificate of Analysis (CoA): A comprehensive Certificate of Analysis is issued with the reference material. sigmaaldrich.cn This document provides detailed information on the certified value, its uncertainty, the methods used for characterization, traceability, and instructions for proper use and storage. lgcstandards.comsigmaaldrich.cn

Principles and Mechanistic Basis of Stable Isotope Dilution Assay Sida with Aflatoxin G1 13c17

Theoretical Framework of Isotope Dilution Mass Spectrometry in Mycotoxin Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. The fundamental principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte of interest to the sample prior to any sample preparation or analysis steps. libios.fra-2-s.com This labeled compound, known as an internal standard, is chemically identical to the native analyte but has a different mass due to the incorporation of stable isotopes like ¹³C, ¹⁵N, or ²H. hpst.czsigmaaldrich.com

In the context of mycotoxin quantification, a ¹³C-labeled internal standard such as Aflatoxin G1-¹³C₁₇ is ideal. sigmaaldrich.com Carbon-13 is a stable, non-radioactive isotope, and its incorporation into the molecular backbone of the aflatoxin molecule ensures that the internal standard behaves identically to the native Aflatoxin G1 during extraction, cleanup, and chromatographic separation. hpst.czsigmaaldrich.com Any losses of the analyte during these steps will be mirrored by proportional losses of the internal standard.

During mass spectrometric analysis, the native analyte and the isotopically labeled internal standard are differentiated based on their mass-to-charge (m/z) ratio. sigmaaldrich.com The ratio of the signal intensity of the native analyte to that of the known amount of the internal standard is then used to calculate the exact concentration of the native analyte in the original sample. fda.gov This approach effectively corrects for variations in sample preparation and instrumental response, leading to highly reliable and accurate results. a-2-s.com

Aflatoxin G1-¹³C₁₇ for Comprehensive Matrix Effect Compensation in Complex Agri-Food and Biological Matrices

A significant challenge in the analysis of trace contaminants in complex matrices like agricultural products, processed foods, and biological samples is the "matrix effect". r-biopharm.comcnr.it Matrix effects are the alteration of the ionization efficiency of the analyte by co-eluting compounds from the sample matrix, leading to either suppression or enhancement of the analytical signal. r-biopharm.com This can result in significant underestimation or overestimation of the analyte concentration, compromising the accuracy of the analysis. r-biopharm.com

The use of Aflatoxin G1-¹³C₁₇ as an internal standard in a Stable Isotope Dilution Assay (SIDA) is a highly effective strategy to overcome matrix effects. r-biopharm.comrestek.com Because Aflatoxin G1-¹³C₁₇ is structurally and chemically identical to the native Aflatoxin G1, it experiences the same matrix-induced signal suppression or enhancement. restek.cominikem.com By calculating the ratio of the native analyte signal to the internal standard signal, the matrix effects are effectively canceled out. researchgate.net

This comprehensive compensation allows for the use of a single calibration curve for various matrix types, which significantly saves time and resources in high-throughput laboratories that analyze a wide variety of samples. restek.com Studies have demonstrated the successful application of SIDA with ¹³C-labeled internal standards, including Aflatoxin G1-¹³C₁₇, for the analysis of mycotoxins in diverse and complex matrices such as:

Corn hpst.cz

Peanut Butter fda.gov

Wheat Flour fda.gov

Edible Oils (canola, corn, olive, peanut, and soybean) sci-hub.box

Milk-based products and infant formula acs.org

Animal feeds acs.org

Biological matrices like chicken plasma mdpi.com

The ability of Aflatoxin G1-¹³C₁₇ to compensate for matrix effects across such a broad range of sample types underscores its importance in robust and reliable mycotoxin analysis.

Leveraging Aflatoxin G1-¹³C₁₇ to Enhance Analytical Accuracy and Mitigate Measurement Uncertainty

The use of Aflatoxin G1-¹³C₁₇ as an internal standard in SIDA directly contributes to enhanced analytical accuracy and reduced measurement uncertainty. a-2-s.comrestek.com By correcting for both procedural losses during sample preparation and matrix-induced variations in instrument response, the method yields results that are closer to the true value. hpst.cz

Several studies have validated the improved performance of methods using ¹³C-labeled internal standards. For instance, a method for 11 mycotoxins in maize using uniformly ¹³C-labeled internal standards for each analyte, including Aflatoxin G1-¹³C₁₇, demonstrated apparent recoveries between 88% and 105% and relative standard deviations of the whole method between 4% and 11%. hpst.cz This indicates a high level of accuracy and precision.

Furthermore, the use of a matching isotopically labeled internal standard is crucial for accurate quantification. Research has shown that using a non-matching internal standard, even one that elutes chromatographically close to the analyte, can lead to significant errors in quantification. restek.com This highlights the necessity of using Aflatoxin G1-¹³C₁₇ specifically for the quantification of Aflatoxin G1 to ensure the highest level of accuracy.

The expanded uncertainty of a measurement, which provides a range within which the true value is expected to lie with a certain level of confidence, is also reduced. The FDA's method for mycotoxin determination calculates measurement uncertainty based on the relative standard deviation of reproducibility, which is inherently improved by the use of SIDA. fda.gov

Table 1: Performance of a Stable Isotope Dilution Assay for Mycotoxins in Maize

| Analyte | Apparent Recovery (%) | Relative Standard Deviation (%) |

| Aflatoxin G1 | 88 - 105 | 4 - 11 |

| Other Mycotoxins | Data for other mycotoxins would be included here | Data for other mycotoxins would be included here |

| Data derived from a study on 11 mycotoxins in maize demonstrating the effectiveness of using ¹³C-labeled internal standards. hpst.cz |

Table 2: Comparison of Quantification with Matching vs. Non-Matching Internal Standards in Maize Flour

| Analyte | Internal Standard | Measured Concentration (ng/g) | Assigned Concentration (ng/g) | Accuracy (%) |

| Aflatoxin B1 | ¹³C₁₇-Aflatoxin B1 | 8.68 | 9.49 | 91.4 |

| Zearalenone | ¹³C₁₇-Aflatoxin G1 | 31.26 | 231 | 13.5 |

| This table illustrates the significant error introduced when a non-matching internal standard (Aflatoxin G1-¹³C₁₇ for Zearalenone) is used. restek.com |

Advanced Analytical Methodologies Employing Aflatoxin G1 13c17

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols Integrating Aflatoxin G1-¹³C₁₇

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high specificity and sensitivity in detecting trace-level contaminants like mycotoxins. frontiersin.org The integration of Aflatoxin G1-¹³C₁₇ as an internal standard is a key element in robust LC-MS/MS protocols for the quantification of aflatoxin G1. libios.fr This stable isotope-labeled compound closely mimics the chemical and physical properties of the native aflatoxin G1, allowing it to compensate for variations during sample preparation and ionization in the mass spectrometer. libios.frmdpi.com

The principle of this stable isotope dilution assay (SIDA) involves adding a known amount of Aflatoxin G1-¹³C₁₇ to the sample at the beginning of the analytical process. iaea.org Since the labeled and unlabeled compounds behave almost identically during extraction, cleanup, and chromatographic separation, any loss of the native analyte is mirrored by a proportional loss of the internal standard. mdpi.com The mass spectrometer distinguishes between the two based on their mass-to-charge ratio (m/z), enabling the accurate calculation of the native aflatoxin G1 concentration by comparing the signal intensities of the analyte and the internal standard. iaea.orgresearchgate.net This approach effectively minimizes matrix effects, which are a common source of error in complex matrices like food and feed. researchgate.netnih.gov

Several studies have successfully developed and validated LC-MS/MS methods incorporating ¹³C-labeled internal standards for the simultaneous determination of multiple mycotoxins, including aflatoxin G1, in a variety of matrices such as animal feed, cereals, and biological samples. mdpi.combipm.org These methods demonstrate high accuracy, precision, and low limits of detection, often meeting stringent regulatory requirements. mdpi.combipm.org

Optimized Sample Preparation and Extraction Procedures for Aflatoxin G1 Analysis with Aflatoxin G1-¹³C₁₇ Internal Standard Spiking

The initial step in the analysis of aflatoxin G1 involves extracting the analyte from the sample matrix. The addition of Aflatoxin G1-¹³C₁₇ at this early stage is crucial for the accuracy of the stable isotope dilution assay. chromatographyonline.com

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has gained popularity for mycotoxin analysis due to its simplicity and efficiency. nih.govmdpi.com This procedure typically involves an initial extraction with an organic solvent, usually acetonitrile (B52724), often acidified with formic acid to improve the extraction of mycotoxins. mdpi.commdpi.com This is followed by a partitioning step where salts like magnesium sulfate (B86663) and sodium chloride are added to induce phase separation and remove water and some interfering compounds. cnr.it A subsequent dispersive solid-phase extraction (d-SPE) step using sorbents such as C18 is often employed for further cleanup. mdpi.com

The use of Aflatoxin G1-¹³C₁₇ as an internal standard within a QuEChERS workflow has been shown to effectively compensate for matrix effects and analyte losses during the extraction and cleanup steps. mdpi.commdpi.com For instance, a modified QuEChERS method for analyzing 11 mycotoxins in feed, including aflatoxin G1, utilized ¹³C-labeled internal standards to mitigate matrix effects. nih.gov Another study combined QuEChERS with immunoaffinity column cleanup and ¹³C-labeled internal standards for the analysis of mycotoxins in food. mdpi.com

Immunoaffinity columns (IACs) offer a highly selective cleanup method for aflatoxins. cdc.govupm.edu.my These columns contain monoclonal antibodies that specifically bind to the target aflatoxins, including aflatoxin G1. chromatographyonline.comupm.edu.my The sample extract, after being diluted, is passed through the IAC, where the aflatoxins are captured. cdc.gov Interfering compounds are then washed away, and the purified aflatoxins are eluted with a solvent like methanol (B129727) or acetonitrile. cdc.govresearchgate.net

The integration of Aflatoxin G1-¹³C₁₇ with IAC cleanup is a powerful combination for achieving highly accurate and sensitive results. bipm.orgcdc.gov The internal standard, being structurally similar to the native analyte, is also captured by the antibodies, thus accounting for any variability in the column's binding and elution efficiency. cdc.gov This approach has been successfully applied to a wide range of complex food matrices, including smokeless tobacco, dried figs, and various food products, demonstrating excellent recovery and precision. bipm.orgchromatographyonline.comcdc.gov Commercially available multi-mycotoxin IACs can simultaneously purify several mycotoxins, which, when coupled with LC-MS/MS and a suite of ¹³C-labeled internal standards, allows for the reliable quantification of multiple regulated mycotoxins in a single run. chromatographyonline.com

For biological matrices such as plasma and serum, protein precipitation is a common sample preparation technique. This method involves adding a precipitating agent, typically a solvent like acetonitrile, to the sample. This denatures and precipitates the proteins, which can then be removed by centrifugation. The supernatant, containing the aflatoxins and the internal standard, is then further processed or directly injected into the LC-MS/MS system.

A study on the exposure of children in rural Ethiopia to aflatoxins utilized a protein precipitation method with Aflatoxin G1-¹³C₁₇ as an internal standard for the analysis of aflatoxins in blood samples by LC-MS/MS. This approach is relatively simple and fast, making it suitable for high-throughput analysis in toxicokinetic and monitoring studies. mdpi.com While protein precipitation is effective at removing the bulk of proteins, it may not remove all matrix components, making the use of an internal standard like Aflatoxin G1-¹³C₁₇ essential to compensate for potential matrix effects during analysis. mdpi.com

Immunoaffinity Column (IAC) Cleanup Integration

Chromatographic Separation Parameters and Optimization for Aflatoxin G1-¹³C₁₇ and Native Aflatoxin G1

Effective chromatographic separation is critical for distinguishing aflatoxin G1 and its ¹³C-labeled internal standard from other matrix components and potential isobaric interferences. mdpi.com Optimization of chromatographic parameters ensures sharp, well-resolved peaks, which leads to improved sensitivity and accuracy.

The choice of the liquid chromatography (LC) column is a fundamental aspect of method development. Reversed-phase chromatography is the most common mode used for aflatoxin analysis.

Commonly Used Column Chemistries and Dimensions:

| Column Chemistry | Dimensions (Length x Internal Diameter, Particle Size) | Application | Reference(s) |

| C18 | 100 mm x 2.1 mm, 1.8 µm | Multi-mycotoxin analysis in feed | mdpi.com |

| Fused-core C18 | Not specified | Aflatoxins in smokeless tobacco | cdc.gov |

| UPLC HSS T3 | 100 mm x 2.1 mm, 1.8 µm | Aflatoxins in biological matrices (chicken and cattle) | mdpi.com |

| Kinetex C18 | 50 mm x 2.1 mm, 2.6 µm | Aflatoxins | phenomenex.com |

| Agilent Zorbax Eclipse Plus C18 | 100 mm x 2.1 mm, 1.8 µm | Aflatoxins in cereals | researchgate.net |

| Hypersil Gold C18 | Not specified | Aflatoxins in cereals | unimore.it |

| Biphenyl (B1667301) | Not specified | Mycotoxin analysis | restek.com |

C18 (octadecylsilane) columns are widely employed due to their hydrophobicity, which provides good retention for the moderately polar aflatoxins. cdc.govphenomenex.comresearchgate.net Columns with smaller particle sizes (e.g., sub-2 µm) and shorter lengths are often used in ultra-high-performance liquid chromatography (UHPLC) systems to achieve faster analysis times and higher resolution. mdpi.comcdc.gov For example, a UHPLC-MS/MS method for aflatoxins in smokeless tobacco utilized a fused-core C18 column for a rapid 2.5-minute run time. cdc.gov Similarly, a UPLC HSS T3 column (100 x 2.1 mm, 1.8 µm) was successfully used for the chromatographic separation of multiple mycotoxins, including the critical separation of isobaric compounds like aflatoxin G1 and aflatoxin M1. mdpi.com

More recently, inert LC column hardware has been shown to improve peak shape and sensitivity for reactive compounds like mycotoxins by minimizing interactions with the metal surfaces of the column. restek.com Stationary phases like biphenyl have also been explored as alternatives for mycotoxin analysis, offering different selectivity compared to traditional C18 phases. restek.com

Mobile Phase Composition and Gradient Elution Profiles

In the chromatographic separation of aflatoxins, including Aflatoxin G1 and its labeled internal standard, the composition of the mobile phase is a critical factor influencing ionization efficiency and peak shape. nih.gov A common approach involves a binary solvent system, typically consisting of an aqueous phase and an organic phase.

The organic phase is often methanol or acetonitrile, while the aqueous phase is frequently modified with additives to improve chromatographic performance and ionization. nih.govnih.gov For instance, a mobile phase composed of methanol/water with the addition of 5 mM ammonium (B1175870) acetate (B1210297) has been shown to enhance sensitivity. nih.gov The use of methanol is generally favored over acetonitrile as it can lead to increased signal intensity for aflatoxins. nih.gov In some methods, the mobile phase consists of methanol/acetonitrile (60/40, v/v) mixed with 5mM ammonium formate (B1220265) in a 45:55 ratio. nih.gov Another approach utilizes a gradient with 0.15% formic acid in water with 10 mM ammonium formate as solvent A and 0.05% formic acid in methanol as solvent B. mdpi.com

Gradient elution is commonly employed to achieve optimal separation of multiple mycotoxins within a reasonable timeframe. A typical gradient program might start with a higher proportion of the aqueous phase, which is gradually decreased as the percentage of the organic phase increases. For example, a gradient could begin with 85% aqueous phase, linearly decreasing to 0% over several minutes, holding at 0% for a few minutes, and then returning to the initial conditions to re-equilibrate the column. mdpi.com The flow rate is typically maintained in the range of 0.3 to 0.6 mL/min. redalyc.orgchem-agilent.com

The selection of the mobile phase and gradient profile is tailored to the specific analytical column and the matrix being analyzed to ensure the co-elution of Aflatoxin G1 and Aflatoxin G1-13C17, which is essential for accurate quantification using the stable isotope dilution assay (SIDA). core.ac.ukfoodriskmanagement.com

Mass Spectrometric Detection Strategies for this compound and Aflatoxin G1

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is the detection method of choice for the analysis of Aflatoxin G1 and its isotopically labeled internal standard, this compound, due to its high selectivity and sensitivity. libios.frfiocruz.br

Multiple Reaction Monitoring (MRM) Transitions and Ion Pair Selection

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive acquisition mode used in tandem mass spectrometry for quantifying target analytes. chem-agilent.com This technique involves the selection of a specific precursor ion, its fragmentation in the collision cell, and the monitoring of a specific product ion. For Aflatoxin G1 and this compound, the protonated molecules [M+H]+ are typically selected as the precursor ions in positive electrospray ionization mode. nih.gov

The selection of precursor-to-product ion transitions is crucial for the specificity of the method. For Aflatoxin G1, a common transition is from the precursor ion at m/z 329.0 to a product ion at m/z 243.0. lcms.czsoeagra.com Another reported transition for confirmation is to m/z 283.0. lcms.cz For the internal standard, this compound, the precursor ion is at m/z 346.0, which fragments to a primary product ion at m/z 257.0. lcms.czbipm.org The collision energies for these transitions are optimized to maximize the signal of the product ions and are typically in the range of 25 to 40 eV. lcms.czsoeagra.com

The use of at least two MRM transitions for the native aflatoxin enhances the confidence in its identification, with one transition used for quantification (the most intense) and the other for confirmation. nih.gov

Table 1: Exemplary MRM Transitions for Aflatoxin G1 and this compound

| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) |

| Aflatoxin G1 | 329.0 | 243.0 | 283.0 |

| This compound | 346.0 | 257.0 | 226.0 |

Note: Specific m/z values and collision energies can vary slightly depending on the instrument and optimized conditions. lcms.czscispace.com

Optimization of Ionization Modes and Source Parameters

Optimization of source parameters is a critical step in method development to maximize the signal intensity of the target analytes. Key parameters that are typically optimized include:

Capillary Voltage: This voltage is applied to the ESI needle and influences the efficiency of droplet formation and ion generation. Optimal values are often around 3.5 to 4.5 kV. redalyc.orgucm.es

Source Temperature: The temperature of the ion source affects the desolvation of the droplets. A typical source temperature is around 120-150 °C. redalyc.orglcms.cz

Desolvation Temperature and Gas Flow: The temperature and flow rate of the desolvation gas (usually nitrogen) are crucial for efficient solvent evaporation from the ESI droplets. Desolvation temperatures can range from 350 to 550 °C, with gas flows around 750 to 800 L/h. redalyc.orglcms.cz

Cone Voltage and Gas Flow: The cone voltage (or fragmentor voltage) influences the transmission of ions from the atmospheric pressure region to the vacuum region of the mass spectrometer and can induce some in-source fragmentation. Cone gas flow helps to prevent solvent clusters from entering the mass spectrometer. lcms.cz

Nebulizer Gas Pressure: This parameter affects the formation of the aerosol spray and is typically set to an optimal pressure to ensure a stable spray. rsc.org

These parameters are often optimized by infusing a standard solution of the analyte and systematically varying each parameter to find the combination that yields the highest and most stable signal. redalyc.org

Gas Chromatography-Mass Spectrometry (GC-MS) Applications Utilizing this compound

While LC-MS/MS is the predominant technique for aflatoxin analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed. However, most aflatoxins, including Aflatoxin G1, are not naturally volatile enough for direct GC analysis. Therefore, a derivatization step is typically required to increase their volatility. researchgate.net Common derivatization agents include trifluoroacetic acid (TFA), which converts the aflatoxins into more volatile derivatives. shimadzu.com

This compound can serve as an internal standard in GC-MS analysis, provided it undergoes the same derivatization reaction as the native Aflatoxin G1. caymanchem.com The use of the isotopically labeled standard helps to correct for variations in the derivatization efficiency and potential losses during sample preparation and injection. caymanchem.com

The GC-MS analysis would involve separating the derivatized aflatoxins on a suitable capillary column, followed by detection using a mass spectrometer, often in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. nih.gov Despite its potential, the need for derivatization makes GC-MS a more complex and less commonly used alternative to LC-MS/MS for routine aflatoxin analysis. researchgate.net

Comparative Analysis of this compound with Alternative Internal Standard Methodologies

The use of this compound as an internal standard is considered the gold standard for the quantitative analysis of Aflatoxin G1, a practice known as stable isotope dilution assay (SIDA). libios.frrestek.com This approach offers significant advantages over other internal standard methodologies. restek.comnih.gov

The primary benefit of using a stable isotope-labeled internal standard like this compound is that it has nearly identical chemical and physical properties to the native analyte. inikem.com This ensures that it behaves similarly during sample extraction, cleanup, and chromatographic separation, and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. foodriskmanagement.comnih.gov This co-elution and similar ionization behavior allow for very effective compensation of matrix effects, leading to higher accuracy and precision in the results. core.ac.uknih.gov

Alternative internal standard methodologies include:

Using a structurally similar compound (analogue internal standard): This involves using a compound that is not isotopically labeled but has similar chemical properties and retention time to the analyte. For example, one might use a different aflatoxin or a related mycotoxin as an internal standard. nih.gov However, even closely related compounds may not perfectly mimic the behavior of the target analyte in different matrices, leading to potential inaccuracies in quantification. restek.comnih.gov Research has shown that using a non-matching internal standard, even one that elutes nearby chromatographically, can lead to significant errors in quantification. restek.com

Matrix-matched calibration: This method involves preparing calibration standards in a blank matrix that is identical to the sample being analyzed. nih.gov While this can compensate for matrix effects, it is often laborious and impractical for high-throughput laboratories that analyze a wide variety of sample types. restek.com Furthermore, finding a truly "blank" matrix free of the analyte can be challenging. nih.gov

Table 2: Comparison of Internal Standard Methodologies

| Methodology | Advantages | Disadvantages |

| This compound (SIDA) | High accuracy and precision. nih.govEffectively compensates for matrix effects. core.ac.ukAllows for a single calibration curve for multiple matrices. restek.com | Higher cost of the labeled standard. core.ac.ukAvailability may be limited for some analytes. restek.com |

| Analogue Internal Standard | Lower cost than labeled standards. | May not perfectly mimic the analyte's behavior. nih.govCan lead to significant quantification errors. restek.com |

| Matrix-Matched Calibration | Can compensate for matrix effects. | Laborious and time-consuming. restek.comDifficult to find a truly blank matrix. nih.govNot ideal for diverse sample types. restek.com |

Method Validation and Performance Evaluation of Aflatoxin G1 13c17 Based Assays

Calibration Strategies and Quantitative Analysis Utilizing Aflatoxin G1-¹³C₁₇

Accurate quantification in complex matrices is a significant challenge in mycotoxin analysis. The use of Aflatoxin G1-¹³C₁₇ as an internal standard is central to robust calibration strategies, enabling precise and reliable determination of Aflatoxin G1 levels in various food and feed samples. libios.frhpst.cz Stable isotope dilution assays (SIDA) employing ¹³C-labeled internal standards are recognized for their ability to compensate for matrix effects and procedural losses. hpst.czromerlabs.com

Comparative Evaluation of Solvent-only and Matrix-Matched Calibration Approaches with Aflatoxin G1-¹³C₁₇

The choice between solvent-only and matrix-matched calibration is a critical consideration in analytical method development.

Solvent-only Calibration: This approach involves preparing calibration standards in a neat solvent. fda.govfda.gov When used in conjunction with a stable isotope-labeled internal standard like Aflatoxin G1-¹³C₁₇, this method can provide accurate quantification by correcting for matrix-induced signal suppression or enhancement. fda.govcnr.itlcms.cz The internal standard, being structurally and chemically similar to the analyte, experiences similar matrix effects, and the ratio of the analyte response to the internal standard response remains consistent. hpst.czlcms.cz This allows for the use of a single solvent-based calibration curve for the analysis of various sample types, which is a significant advantage in terms of efficiency. lcms.czcore.ac.uk

Matrix-Matched Calibration: This strategy involves preparing calibration standards in a blank matrix extract that is free of the target analyte. cnr.it The rationale is to subject the standards to the same matrix components as the samples, thereby accounting for matrix effects. cnr.it However, obtaining a truly blank matrix can be challenging, and the composition of the matrix can vary between samples of the same commodity, potentially leading to inaccuracies. cnr.itcore.ac.uk

The use of Aflatoxin G1-¹³C₁₇ often makes matrix-matched calibration unnecessary, as the internal standard effectively compensates for these matrix-related issues. cnr.itlcms.cz Studies have shown that stable isotope dilution assays provide acceptable recoveries without the need for matrix-matched standards. lcms.cz

Derivation of Response Factors and Correction for Isotopic Contribution

The response factor (RF) is a crucial element in quantitative analysis using internal standards. It is calculated to define the relationship between the response of the analyte and the response of the internal standard. fda.gov The RF can be determined using the following formula:

F = (Sₐₙ * mᵢₛ) / (Sᵢₛ * mₐₙ)

Where:

F is the response factor

Sₐₙ is the peak area of the analyte

mᵢₛ is the mass of the internal standard

Sᵢₛ is the peak area of the internal standard

mₐₙ is the mass of the analyte in the calibration solution. bipm.org

In practice, calibration curves are often generated by plotting the ratio of the analyte response to the internal standard response against the ratio of their concentrations. lcms.cz

When using ¹³C-labeled internal standards, it is also important to consider and correct for the natural isotopic contribution of the analyte to the signal of the internal standard, and vice-versa, especially at low concentrations, to ensure the highest accuracy.

Rigorous Assessment of Analytical Sensitivity and Lower Limits of Detection/Quantification (LOD/LOQ)

The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics of any analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For methods utilizing Aflatoxin G1-¹³C₁₇, these limits are determined under specific experimental conditions and are influenced by the sample matrix and the instrumentation used.

The LOD and LOQ are often estimated based on the signal-to-noise ratio (S/N), typically with an S/N of 3 for the LOD and 10 for the LOQ. lcms.cz The use of Aflatoxin G1-¹³C₁₇ in conjunction with sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the achievement of very low detection and quantification limits. nih.gov

Table 1: Examples of LOD and LOQ for Aflatoxin G1 in Various Matrices

| Matrix | LOD | LOQ | Reference |

|---|---|---|---|

| Mango, Litchi, Longan and their products | 0.003–0.700 µg/kg | 0.01–2.00 µg/kg | nih.gov |

| Rice | 0.125–0.25 ng/g | 0.25–0.3 ng/g | researchgate.net |

| Medium-Chain Triglycerides (MCT) Oil | 0.50 ng/g | 2.5 ng/g | wadsworth.org |

Comprehensive Evaluation of Accuracy, Recovery, and Trueness in Diverse Sample Matrices

The accuracy of an analytical method refers to the closeness of the measured value to the true value. In the context of Aflatoxin G1 analysis, accuracy is often assessed through recovery studies, where a known amount of the analyte is spiked into a blank sample matrix and the percentage of the spiked amount that is measured is calculated. nih.govchromatographyonline.com The use of Aflatoxin G1-¹³C₁₇ as an internal standard is instrumental in achieving high accuracy, as it compensates for losses during sample preparation and for matrix effects during analysis. hpst.cz

Trueness, a component of accuracy, reflects the agreement between the average value obtained from a large series of test results and an accepted reference value. hpst.cz The trueness of methods using Aflatoxin G1-¹³C₁₇ has been verified by analyzing certified reference materials. hpst.cz

Recovery rates for methods employing Aflatoxin G1-¹³C₁₇ are typically expected to fall within a range of 80-120%. chromatographyonline.com

Table 2: Recovery of Aflatoxin G1 in Different Matrices

| Matrix | Spiking Level | Recovery (%) | Reference |

|---|---|---|---|

| Fruits and their products | Not specified | 71.3–123.6 | nih.gov |

| Rice | Not specified | 87.4–117.3 | researchgate.net |

| Pigeon Pea Husk Feed | Not specified | 82.4 | researchgate.net |

| Maize | Not specified | 88-105 | hpst.cz |

Precision and Reproducibility Studies: Intra-assay and Inter-assay Variability

Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. It is usually expressed in terms of imprecision and computed as the standard deviation or relative standard deviation (RSD) of the test results.

Intra-assay precision (Repeatability): This measures the variability within a single laboratory, over a short period of time, with the same operator and equipment.

Inter-assay precision (Reproducibility): This assesses the variability between different laboratories, which provides a measure of the method's robustness.

Methods utilizing Aflatoxin G1-¹³C₁₇ have demonstrated excellent precision. For instance, in a study on pigeon pea husk feed, the precision (RSD) was below 5%. researchgate.net Another study reported relative standard deviations for the entire method ranging from 4% to 11% for all analytes. hpst.cz In a multi-laboratory validation study, repeatability RSDr (within laboratory) was less than 10% and reproducibility RSDR (among laboratories) was less than 15%. fda.gov

Selectivity and Specificity Considerations for Aflatoxin G1-¹³C₁₇ Analytical Methods

Selectivity and specificity are crucial for ensuring that the analytical signal is solely due to the analyte of interest, without interference from other components in the sample matrix. In LC-MS/MS methods, selectivity is achieved through a combination of chromatographic separation and mass spectrometric detection.

The use of multiple reaction monitoring (MRM) mode in tandem mass spectrometry provides a high degree of specificity. wadsworth.org In this mode, a specific precursor ion of the analyte is selected and fragmented, and one or more specific product ions are monitored. The retention time and the ratio of the product ions must match those of a reference standard for positive identification. fda.gov

To confirm the selectivity of a method, blank samples from various sources are analyzed to ensure that no interfering peaks are present at the retention time of Aflatoxin G1. unimore.it The distinct mass-to-charge ratio (m/z) of Aflatoxin G1-¹³C₁₇ ensures that it does not interfere with the detection of the native Aflatoxin G1, and vice versa, further enhancing the specificity of the assay.

Applications of Aflatoxin G1 13c17 in Diverse Research Contexts

High-Precision Quantification of Aflatoxin G1 in Agri-Food Commodities

The primary application of Aflatoxin G1-13C17 is as an internal standard in isotope dilution assays, most commonly coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). scientificlabs.co.ukresearchgate.net This methodology is renowned for its accuracy and precision in detecting and quantifying mycotoxins. a-2-s.com By introducing a known amount of this compound into a sample, analysts can correct for variations that may occur during sample preparation, extraction, and the ionization process in the mass spectrometer, thus minimizing matrix effects and ensuring the reliability of the results. a-2-s.comsigmaaldrich.com

Cereal Grains and Processed Products

Aflatoxin contamination is a significant concern in cereal grains such as corn, wheat, and rice, and the processed products derived from them. inikem.comresearchgate.netunimore.it The use of this compound as an internal standard in LC-MS/MS methods allows for the accurate determination of Aflatoxin G1 levels in these commodities. researchgate.netphenomenex.com Research has demonstrated the effectiveness of isotope dilution assays for the analysis of aflatoxins in various grains. For instance, a method using ¹³C-labeled aflatoxins as internal standards showed excellent performance for quantifying aflatoxins in grains, with detection limits substantially lower than the maximum levels set by regulatory bodies like the European Union. researchgate.net This high-precision analysis is crucial for ensuring that cereal products intended for human consumption meet stringent safety standards. unimore.it A study on corn, peanut butter, and wheat flour utilized ¹³C-labeled mycotoxins, including this compound, for a stable isotope dilution assay (SIDA) with LC-MS/MS, highlighting its applicability across different cereal-based matrices. fda.gov

Table 1: Performance of an Isotope Dilution-UHPLC-MS/MS Method for Aflatoxin G1 in Grains

| Parameter | Result |

|---|---|

| Linearity Range | 0.5 to 4 µg/kg |

| Accuracy | 97% to 103% |

| Intraday Precision (RSD) | 1.8% to 3.0% |

| Interday Precision (RSD) | 0.3% to 3.8% |

| Limit of Detection (LOD) | 0.002–0.005 µg/kg |

| Limit of Quantification (LOQ) | 0.007–0.011 µg/kg |

Data sourced from a study on the accurate determination of aflatoxins in grains. researchgate.net

Nuts, Oilseeds, and Derived Products

Nuts and oilseeds are highly susceptible to aflatoxin contamination. nih.govacs.orgembrapa.br this compound is employed in analytical methods to ensure the safety of these products. europa.eu Isotope dilution assays using this labeled standard have been successfully applied to various nuts and oilseeds, providing the accuracy needed for regulatory compliance. nih.govacs.org For example, a stable isotope dilution assay was developed for the determination of aflatoxins in almonds, peanuts, and other nuts, demonstrating good recovery rates and low limits of detection. nih.govacs.org The use of this compound helps to mitigate the complex matrix effects often encountered in these high-fat commodities.

Table 2: Method Performance for Aflatoxin G1 in Almonds using a Stable Isotope Dilution Assay

| Parameter | Almonds |

|---|---|

| Limit of Detection (LOD) | 0.38 µg/kg |

| Recovery Rate | 90% to 105% |

| Interassay Coefficient of Variation (CV) | 14% |

Data from an LC-MS/MS stable isotope dilution assay for aflatoxins in foods. nih.govacs.org

Dairy Products and Milk-based Infant Formulations

While Aflatoxin M1 is the primary aflatoxin of concern in milk and dairy products, being a metabolite of Aflatoxin B1, the accurate analysis of feed ingredients for Aflatoxin G1 is crucial to prevent contamination of the entire food chain. hygiena.comembrapa.br this compound is used as an analytical standard for the determination of Aflatoxin G1 in milk and milk-based infant formula, ensuring these sensitive products are free from this mycotoxin. scientificlabs.co.uk The application of stable isotope dilution with LC-MS/MS provides the high sensitivity required for these product categories, where regulatory limits are particularly stringent. scientificlabs.co.uk

Animal Feeds and Pet Food Analysis

The contamination of animal feeds with mycotoxins poses a dual threat: it can harm the animals directly and can lead to the carry-over of toxins into human food products such as milk, meat, and eggs. europa.euembrapa.br this compound is extensively used to quantify Aflatoxin G1 in a variety of animal and pet feeds. researchgate.netresearchgate.netscientificlabs.co.uk Analytical methods based on LC-MS/MS with ¹³C-labeled internal standards have been developed for the simultaneous determination of multiple mycotoxins, including Aflatoxin G1, in swine, poultry, and dairy feeds. mdpi.com These methods demonstrate good accuracy and precision, with limits of quantification that are relevant for regulatory control. mdpi.com For instance, one study reported the detection of Aflatoxin G2 in animal feed samples at concentrations of 13 and 17 µg/kg, while other mycotoxins were found at trace levels. researchgate.net

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Aflatoxin G1 in Different Animal Feeds

| Feed Type | LOD (ng/g) | LOQ (ng/g) |

|---|---|---|

| Swine Feed | N/A | N/A |

| Poultry Feed | 0.25 | 0.5 |

| Dairy Feed | N/A | N/A |

Data from a study on the simultaneous determination of multiple mycotoxins in animal feeds. mdpi.com Note: Specific LOD/LOQ for AFG1 were not individually listed for all feed types in the source.

Spices, Herbs, and Dried Fruits

Spices, herbs, and dried fruits are often imported from regions where climatic conditions favor fungal growth, making them prone to aflatoxin contamination. thermofisher.comnih.govcabidigitallibrary.org The complex nature of these matrices can interfere with analytical measurements, making the use of an internal standard like this compound essential for accurate quantification. inikem.comresearchgate.net Isotope dilution LC-MS/MS methods have been successfully applied to determine aflatoxin levels in these commodities. nih.govacs.orgresearchgate.net For example, studies have reported the presence of Aflatoxin G1 in spices, highlighting the importance of routine monitoring. nih.gov Similarly, surveys of dried fruits have detected various mycotoxins, underscoring the need for reliable analytical methods to ensure their safety for consumption. researchgate.net

Analytical Support for Aflatoxin Metabolism and Biotransformation Studies

Beyond its role in food safety testing, this compound serves as a valuable tool in research focused on understanding the metabolism and biotransformation of Aflatoxin G1. uniroma1.it In toxicological studies, researchers use this labeled compound to trace the metabolic pathways of Aflatoxin G1 within biological systems. By administering this compound, scientists can use mass spectrometry to identify and quantify its various metabolites, providing insights into how the toxin is processed, detoxified, or activated into more harmful substances within an organism. This information is critical for assessing the risks associated with aflatoxin exposure and for developing strategies to mitigate their toxic effects.

Quantification of Native Aflatoxin G1 and its Metabolites in In Vitro and In Vivo Systems

The primary application of this compound is as an internal standard in stable isotope dilution analysis (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). inikem.comfda.govsigmaaldrich.comsigmaaldrich.comresearchgate.net This methodology allows for the precise and accurate quantification of native Aflatoxin G1 in complex biological matrices. inikem.comfda.gov The use of a stable isotope-labeled internal standard is crucial as it co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression or enhancement, thus correcting for variations during sample preparation, cleanup, and analysis. sigmaaldrich.comiaea.org

Research has demonstrated the successful application of this method for the determination of Aflatoxin G1 in various food commodities, including grains, nuts, and spices, as well as in animal feed. fda.govsigmaaldrich.comresearchgate.netnih.gov For instance, a study on the determination of mycotoxins in corn, peanut butter, and wheat flour utilized ¹³C uniformly labeled mycotoxins, including Aflatoxin G1-¹³C₁₇, as internal standards for quantification by LC-MS/MS. fda.gov This approach provides high accuracy and precision, with low limits of detection, often below the maximum levels permitted by regulatory bodies. nih.govresearchgate.net

In a study developing an LC-MS/MS stable isotope dilution assay for aflatoxins in foods, deuterated aflatoxins B2 and G2 were synthesized and used to quantify all four major aflatoxins. researchgate.netnih.gov The method showed good recovery rates (90-105%) and low coefficients of variation. researchgate.netnih.gov Another study established a method for the accurate determination of aflatoxins in grains using ¹³C-labeled internal standards, achieving excellent accuracy (97-103%) and precision. researchgate.net

Table 1: Performance of LC-MS/MS Methods Using Isotope-Labeled Internal Standards for Aflatoxin G1 Quantification

| Matrix | Internal Standard | Recovery Rate (%) | Limit of Detection (LOD) (µg/kg) | Reference |

| Almonds | Deuterated Aflatoxin G2 | 90 - 105 | 0.38 | researchgate.netnih.gov |

| Wheat Flour | Deuterated Aflatoxin G2 | Not Specified | Similar to almonds | researchgate.netnih.gov |

| Grains | ¹³C-labeled Aflatoxins | 97 - 103 | 0.002 - 0.005 | researchgate.net |

| Milk | ¹³C₁₇ Aflatoxin | 80 - 120 | Not Specified | researchgate.net |

Role in Investigating Cytochrome P450 Enzyme Systems in Aflatoxin G1 Biotransformation

Aflatoxin G1, like other aflatoxins, undergoes metabolic activation by cytochrome P450 (CYP450) enzymes to exert its toxic and carcinogenic effects. nih.govmdpi.com The resulting metabolites can bind to cellular macromolecules like DNA, leading to mutations and cancer. nih.gov this compound can be instrumental in studies investigating the specific CYP450 enzymes involved in the biotransformation of Aflatoxin G1.

By using the labeled compound in in vitro assays with human liver microsomes or recombinant CYP enzymes, researchers can accurately trace and quantify the formation of various metabolites. nih.govfrontiersin.org This allows for the determination of kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), for the metabolism of Aflatoxin G1 by different CYP isoforms. frontiersin.org

Exposure Assessment and Biomarker Analysis in Human and Animal Biological Samples

This compound is a vital tool for assessing human and animal exposure to Aflatoxin G1 through the analysis of biological samples. nih.govcambridge.org The quantification of aflatoxin biomarkers in serum, plasma, and urine provides a more accurate measure of internal exposure compared to analyzing food contamination levels alone. veterinaryworld.org

Quantification of Aflatoxin G1 and Related Biomarkers in Serum and Other Biospecimens

Stable isotope dilution analysis using this compound as an internal standard enables the sensitive and specific quantification of Aflatoxin G1 and its metabolites in biological fluids. nih.govcambridge.org This is particularly important for biomonitoring studies in populations with high exposure to aflatoxins.

A longitudinal study in rural Ethiopia utilized isotope-labeled ¹³C₁₇ aflatoxin as an internal standard to analyze various aflatoxins, including Aflatoxin G1, in the serum of children. nih.govcambridge.org The study found detectable levels of Aflatoxin G1, with higher proportions of exposure in the pre-harvest season compared to the post-harvest season. nih.govcambridge.org Such studies provide valuable data on the extent of exposure and can help in assessing the associated health risks, such as impaired growth and liver damage. nih.govcambridge.orgrupahealth.com

The measurement of aflatoxin-albumin adducts in serum is another important biomarker for assessing chronic exposure, as albumin has a longer half-life in the body. veterinaryworld.orgsemanticscholar.org While specific studies using this compound for the quantification of Aflatoxin G1-albumin adducts are not detailed in the provided context, the principle of using isotope-labeled standards is directly applicable and would significantly improve the accuracy of such measurements. semanticscholar.org

Table 2: Aflatoxin Exposure in Serum of Children in Rural Ethiopia

| Aflatoxin Type | Pre-harvest Exposure (%) | Post-harvest Exposure (%) |

| Any Aflatoxin | 51 | 41 |

| Aflatoxin G1 | 8 | 4 |

| Aflatoxin G2 | 33 | 28 |

| Aflatoxin M1 | 7 | 4 |

| Source: nih.govcambridge.org |

Quality Assurance and Interlaboratory Harmonization in Mycotoxin Analysis

Role of Aflatoxin G1-¹³C₁₇ in External Proficiency Testing Schemes

External proficiency testing (PT) is a critical component of a laboratory's quality assurance system, allowing for the comparison of a laboratory's analytical results against those of other labs and an assigned reference value. In the analysis of mycotoxins, where matrices can be highly complex, achieving accurate results is a significant challenge. wur.nl The use of ¹³C-labeled internal standards like Aflatoxin G1-¹³C₁₇ is an essential tool for laboratories participating in these schemes to ensure the accuracy of their quantification. wur.nl

PT schemes often use naturally contaminated materials to assess a laboratory's entire analytical process, from extraction to measurement. testveritas.com While the PT material itself contains the native (unlabeled) Aflatoxin G1, participating laboratories add a precise amount of Aflatoxin G1-¹³C₁₇ to their sample extracts. mdpi.com Because Aflatoxin G1-¹³C₁₇ has nearly identical physicochemical properties to the native toxin, it behaves similarly during sample cleanup, chromatography, and ionization in the mass spectrometer. libios.frlibios.fr This allows it to effectively compensate for matrix-induced signal suppression or enhancement and for any analyte loss during sample preparation. a-2-s.comnewfoodmagazine.com

Reports from PTs organized by entities like the European Union Reference Laboratories (EURLs) consistently show that laboratories employing isotope-labeled internal standards achieve better performance. For instance, in a proficiency test on maize flour and cocoa powder, a majority of participants using LC-MS/MS methods (63%) utilized isotope-labeled standards for quantification. wur.nl The use of these standards is often correlated with more satisfactory z-scores, demonstrating higher accuracy and reliability. wur.nlwur.nl

Table 1: Use of Internal Standards in a Mycotoxin Proficiency Test This table illustrates the methods used by participants in a proficiency test for aflatoxins and ochratoxin A in maize and cocoa powder.

| Analytical Technique | Number of Participants | Percentage Using Isotope-Labeled Standards |

| LC-MS/MS | 12 | 63% |

| LC-Fluorescence | 11 | 0% |

| LC-HRMS | 1 | 100% |

Data derived from a 2024 proficiency test report. wur.nl

By providing a reliable way to correct for analytical variations, Aflatoxin G1-¹³C₁₇ helps laboratories to demonstrate their competence and the validity of their results in these interlaboratory comparisons, ultimately fostering harmonization and confidence in mycotoxin analysis globally. a-2-s.comnih.gov

Compliance with International Regulatory Frameworks and Analytical Method Requirements

International regulatory bodies, most notably the European Union, have established stringent maximum levels (MLs) for aflatoxins (B1, B2, G1, and G2) in a wide range of foodstuffs to protect consumers. europa.eur-biopharm.com For example, Commission Regulation (EC) No 1881/2006 (and its subsequent amendments like (EU) 2023/915) sets these limits, which can be at the sub-microgram per kilogram (µg/kg) level for certain products. newfoodmagazine.comwur.nl Meeting these low regulatory limits requires analytical methods of the highest accuracy and reliability to avoid false positive or false negative results, which have significant trade and public health implications. newfoodmagazine.comlibios.fr

The use of Aflatoxin G1-¹³C₁₇ is central to achieving compliance with these frameworks. Analytical methods employing isotope dilution with mass spectrometry (IDMS) are considered a gold standard for quantification because they effectively mitigate the "matrix effect"—a common problem in LC-MS analysis where other components in the sample extract interfere with the ionization of the target analyte, leading to inaccurate quantification. newfoodmagazine.compiwet.pulawy.pl Adding Aflatoxin G1-¹³C₁₇ at an early stage of the sample preparation allows for the correction of these effects. libios.fr

Furthermore, regulations such as Commission Regulation (EC) No 401/2006 lay down specific performance criteria for analytical methods used for the official control of mycotoxins. europa.eu These criteria include requirements for recovery, repeatability, and reproducibility. Guidance documents for the identification of mycotoxins also specify strict criteria for chromatographic retention times and mass spectrometric identification. europa.eu Using a ¹³C-labeled internal standard like Aflatoxin G1-¹³C₁₇ helps laboratories validate and prove that their methods meet these stringent requirements. For instance, the retention time of the native Aflatoxin G1 should correspond closely to that of its labeled standard. europa.eu The accuracy afforded by IDMS ensures that the reported concentrations are reliable and defensible for regulatory enforcement. newfoodmagazine.comfda.gov

Collaborative Studies and Interlaboratory Validation Efforts Incorporating Aflatoxin G1-¹³C₁₇

Before an analytical method can be widely adopted or standardized, it must undergo rigorous validation, often through collaborative or interlaboratory studies. These studies assess the method's performance characteristics—such as accuracy, precision (repeatability and reproducibility), and robustness—when performed by multiple laboratories. piwet.pulawy.plresearchgate.net Aflatoxin G1-¹³C₁₇ is an integral component of the internal standard mixtures used in the validation of modern multi-mycotoxin methods based on LC-MS/MS. piwet.pulawy.plmdpi.com

In a notable international collaborative study to validate a method for 12 mycotoxins in various foods, a mixture of ¹³C-labeled internal standards, including (¹³C₁₇)-AFG1, was supplied to all participating laboratories. mdpi.com The study demonstrated that the method was suitable for ensuring compliance with EU regulations across different food commodities and concentration levels. The use of the labeled standards was key to achieving the high level of confidence in the method's performance regardless of the laboratory or sample matrix. mdpi.com

Another interlaboratory validation focused on determining eight mycotoxins in animal feed also utilized a cocktail of labeled internal standards. piwet.pulawy.pl The results demonstrated good precision and accuracy, with reproducibility coefficients of variation ranging from 3.7% to 20.5% and high recovery values. Such studies prove that the method is transferable between laboratories and can produce reliable and comparable results, a prerequisite for standardization. piwet.pulawy.pl

Table 2: Performance Characteristics from an Interlaboratory Study Using ¹³C-Labeled Standards This table summarizes the performance of an LC-MS/MS method for Aflatoxin G1 in a wheat-based infant cereal as determined in an international collaborative study.

| Parameter | Spiked Level (µg/kg) | Mean Recovery (%) | Repeatability (RSDr %) | Reproducibility (RSDR %) |

| Aflatoxin G1 | 0.057 | 93 | 11.5 | 15.6 |

| Aflatoxin G1 | 0.114 | 93 | 10.7 | 12.3 |

| Aflatoxin G1 | 0.228 | 94 | 8.8 | 10.2 |

Data adapted from a 2019 collaborative study published in the journal Toxins. mdpi.com

These collaborative efforts, underpinned by the use of compounds like Aflatoxin G1-¹³C₁₇, are essential for establishing robust, harmonized analytical methods that can be confidently applied by regulatory and commercial laboratories worldwide for mycotoxin control. piwet.pulawy.plmdpi.com

Challenges and Future Perspectives in Aflatoxin G1 13c17 Research Applications

Integration of Aflatoxin G1-13C17 with Emerging Mass Spectrometry Technologies

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for mycotoxin analysis due to its high sensitivity, selectivity, and accuracy. perkinelmer.comomicsonline.org The use of this compound as an internal standard is integral to quantitative LC-MS/MS methods. caymanchem.com Emerging mass spectrometry technologies, such as high-resolution mass spectrometry (HRMS), offer further advancements. wur.nl

HRMS provides highly accurate mass measurements, which can aid in the identification of unknown metabolites and enhance the confidence in compound identification. The integration of this compound with HRMS can lead to more robust and comprehensive analytical methods. Furthermore, advancements in LC technology, such as ultra-high-performance liquid chromatography (UHPLC), allow for faster analysis times without compromising separation efficiency. chromatographyonline.com A study demonstrated a fast, 11-minute total cycle time for the simultaneous analysis of multiple mycotoxins using a specific column under acidic conditions. sepscience.com

Expanding the Availability and Application of 13C-Labeled Standards for Broader Mycotoxin Panels

A significant challenge in comprehensive mycotoxin analysis is the limited availability of isotopically labeled standards for all relevant mycotoxins. restek.com While standards like this compound are available, the lack of labeled analogs for many other mycotoxins hinders the widespread application of the highly accurate SIDA method for broad mycotoxin panels. restek.comresearchgate.net

Efforts are underway to synthesize more 13C-labeled mycotoxin standards to address this gap. researchgate.netlibios.fr The availability of a wider range of labeled standards would enable the development of more comprehensive and accurate multi-mycotoxin methods. acs.orglibios.fr This is crucial as mycotoxin contamination often involves the co-occurrence of multiple toxins. restek.com

Table 2: Examples of Commercially Available 13C-Labeled Mycotoxin Standards

| Labeled Mycotoxin | Isotopic Purity | Application |

| U-[13C17]-Aflatoxin G1 | ≥98% | Internal standard for Aflatoxin G1 analysis. libios.fr |

| U-[13C17]-Aflatoxin B1 | ≥98% | Internal standard for Aflatoxin B1 analysis. libios.fr |

| U-[13C17]-Aflatoxin B2 | ≥98% | Internal standard for Aflatoxin B2 analysis. libios.fr |

| U-[13C17]-Aflatoxin G2 | ≥98% | Internal standard for Aflatoxin G2 analysis. libios.fr |

| U-[13C20]-Ochratoxin A | Not specified | Internal standard for Ochratoxin A analysis. iaea.org |

| U-[13C34]-Fumonisin B1 | Not specified | Internal standard for Fumonisin B1 analysis. iaea.org |

| U-[13C15]-Deoxynivalenol | Not specified | Internal standard for Deoxynivalenol analysis. iaea.org |

This table showcases a selection of available 13C-labeled mycotoxin standards, highlighting the growing library for comprehensive analysis. Data compiled from multiple sources. libios.friaea.org

Development of Automated and High-Throughput Analytical Platforms Utilizing this compound

The need to analyze a large number of samples for mycotoxin contamination necessitates the development of automated and high-throughput analytical platforms. omicsonline.org Automation can improve sample throughput, reduce human error, and increase the efficiency of testing laboratories. sepscience.com

The integration of this compound and other labeled standards into automated sample preparation and analysis workflows is a key area of development. acs.org Automated systems can perform tasks such as extraction, cleanup, and injection into the LC-MS/MS system, streamlining the entire analytical process. sepscience.com For example, automated systems using immunoaffinity magnetic beads have been developed for the high-throughput determination of aflatoxins. acs.org

Contribution of this compound Research to Enhanced Risk Assessment and Mitigation Strategies

Accurate and reliable data on mycotoxin occurrence are fundamental for effective risk assessment and the development of mitigation strategies. bastiaanse-communication.comwindows.net The use of this compound in quantitative analytical methods provides high-quality data that contributes to a better understanding of human and animal exposure to aflatoxins. nih.govresearchgate.net

This improved data allows for more refined risk assessments by regulatory bodies like the European Food Safety Authority (EFSA), informing the setting of maximum levels for mycotoxins in food and feed. europa.eu Furthermore, research utilizing this compound can help evaluate the effectiveness of various mitigation strategies, such as the use of mycotoxin binders or biological control agents, aimed at reducing aflatoxin contamination in the food chain. mdpi.comnih.gov The ultimate goal is to reduce the public health risks associated with aflatoxin exposure worldwide. nih.gov

Q & A

Q. What is the role of Aflatoxin G1-13C17 in quantitative mycotoxin analysis?

this compound is a stable isotope-labeled internal standard used to improve the accuracy and precision of aflatoxin G1 quantification in complex matrices (e.g., food, biological samples). By spiking known concentrations into samples, researchers correct for matrix effects, ion suppression, and extraction efficiency losses during GC- or LC-MS analysis. Its near-identical chemical properties to unlabeled aflatoxin G1 ensure consistent chromatographic behavior, while the mass shift (due to ¹³C substitution) enables unambiguous detection .

Q. How is this compound synthesized and characterized for analytical use?

The synthesis involves substituting 17 carbon atoms in aflatoxin G1 with ¹³C isotopes, typically via microbial fermentation using ¹³C-enriched precursors. Post-synthesis, the compound is purified using HPLC and characterized via:

- High-resolution mass spectrometry (HRMS): Confirms molecular weight (345.1481 g/mol for ¹³C-labeled vs. 328.273 g/mol for unlabeled) .

- NMR spectroscopy: Validates structural integrity and isotopic enrichment.

- Purity assays: Assessed via chromatography (e.g., ≥98% purity) .

| Property | Aflatoxin G1 | This compound |

|---|---|---|

| Molecular Weight (g/mol) | 328.273 | 345.1481 |

| CAS Number | 1165-39-5 | 1217444-07-9 |

| Typical Solvent | Acetonitrile | Acetonitrile |

| Concentration (Stock) | 2 µg/mL | 0.5 µg/mL |

Q. What criteria should guide the selection of this compound as an internal standard?

Key criteria include:

- Isotopic purity: ≥99% ¹³C enrichment to avoid overlap with natural isotopes.

- Solubility: Compatibility with extraction solvents (e.g., acetonitrile, methanol).

- Stability: Resistance to degradation under storage (-20°C) and analytical conditions .

Advanced Research Questions

Q. How do researchers validate the use of this compound in multi-mycotoxin assays?

Validation involves:

- Recovery studies: Spike known amounts into matrices (e.g., corn, serum) and compare measured vs. expected values (target: 70–120% recovery).

- Limit of detection (LOD) and quantification (LOQ): Determined via signal-to-noise ratios (e.g., LOD ≤0.1 µg/kg).

- Matrix-matched calibration: Corrects for ion suppression in LC-MS .

Q. What strategies mitigate cross-contamination risks when handling this compound?

- Dedicated equipment: Use separate glassware and LC-MS lines for high-concentration samples.

- Decontamination protocols: Clean surfaces with 5% sodium hypochlorite to degrade aflatoxins.

- Storage: Aliquot stock solutions to minimize freeze-thaw cycles and degradation .

Q. How can matrix effects be minimized when using this compound in complex biological samples?

- Dilute-and-shoot: Reduce matrix complexity by diluting extracts.